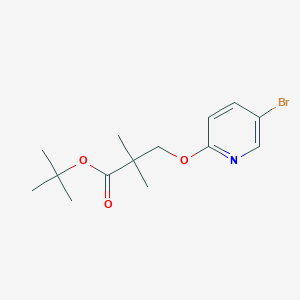
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate: is an organic compound with the molecular formula C14H20BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a bromine atom attached to the pyridine ring and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyridine-2-ol as the starting material.
Esterification: The hydroxyl group of 5-bromopyridine-2-ol is esterified with tert-butyl 2,2-dimethylpropanoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C, for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base like potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include pyridine N-oxides.
Reduction: Products include the corresponding alcohols.
Applications De Recherche Scientifique
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 5-bromo-3-methoxypyridin-2-ylcarbamate
- Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
- Tert-butyl 5-bromo-2-pyridinyl(methyl)carbamate
Uniqueness
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate is unique due to its specific ester group and the position of the bromine atom on the pyridine ring. These structural features confer distinct reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H20BrNO3 |
|---|---|
Poids moléculaire |
330.22 g/mol |
Nom IUPAC |
tert-butyl 3-(5-bromopyridin-2-yl)oxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H20BrNO3/c1-13(2,3)19-12(17)14(4,5)9-18-11-7-6-10(15)8-16-11/h6-8H,9H2,1-5H3 |
Clé InChI |
RUSJKVSMKMUIBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C)(C)COC1=NC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


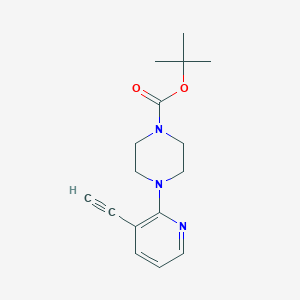
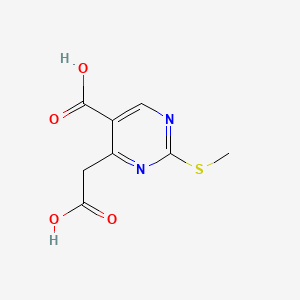
![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)

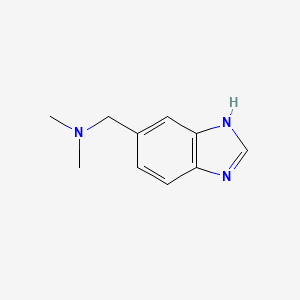



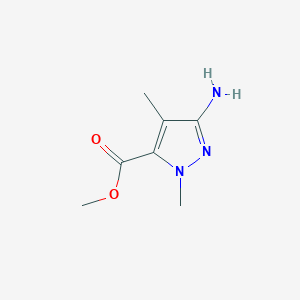
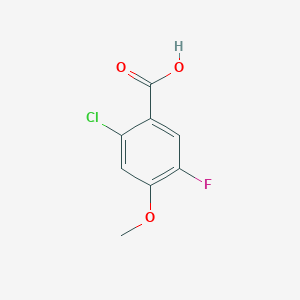
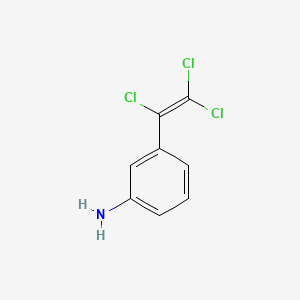

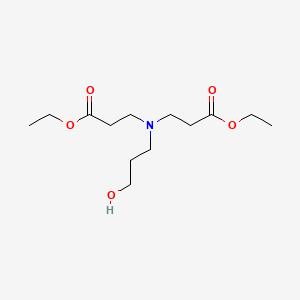
![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
